molecular formula C6H7F3O2 B1429756 2-(Trifluoromethyl)oxan-4-one CAS No. 1803611-31-5

2-(Trifluoromethyl)oxan-4-one

Cat. No.: B1429756
CAS No.: 1803611-31-5
M. Wt: 168.11 g/mol
InChI Key: OQLYSQBILYSDQN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxan-4-one is a chemical compound with the molecular formula C6H7F3O2 and a molecular weight of 168.12 g/mol . It is also known by its IUPAC name, 2-(trifluoromethyl)tetrahydro-4H-pyran-4-one . This compound is characterized by the presence of a trifluoromethyl group attached to an oxan-4-one ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)oxan-4-one may involve large-scale radical trifluoromethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions can convert the oxan-4-one ring to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-(Trifluoromethyl)oxan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)oxan-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins . This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)tetrahydrofuran-4-one
  • 2-(Trifluoromethyl)oxane-4-one
  • 2-(Trifluoromethyl)tetrahydropyran-4-one

Uniqueness

2-(Trifluoromethyl)oxan-4-one is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

2-(trifluoromethyl)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLYSQBILYSDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-31-5
Record name 2-(trifluoromethyl)oxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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